

In-Depth Technical Guide: Inhibitory Activity of Agrocybin Against *Mycosphaerella arachidicola*

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Compound of Interest

Compound Name: Agrocybin

Cat. No.: B15562882

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of **Agrocybin**, a peptide derived from the edible mushroom *Agrocybe cylindracea* (also known as *Cyclocybe aegerita*), with a specific focus on its inhibitory activity against the phytopathogenic fungus *Mycosphaerella arachidicola*. This document details the quantitative inhibitory data, experimental methodologies, and proposed mechanisms of action based on current scientific understanding.

Quantitative Data Summary

The inhibitory effect of **Agrocybin** on the mycelial growth of *Mycosphaerella arachidicola* has been quantified, providing a key metric for its antifungal potency. The available data is summarized in the table below.

Compound	Target Organism	Metric	Value	Reference(s)
Agrocybin	<i>Mycosphaerella arachidicola</i>	IC50	125 µM	

Note: The IC50 (half maximal inhibitory concentration) represents the concentration of **Agrocybin** required to inhibit the growth of *Mycosphaerella arachidicola* by 50% in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the isolation of **Agrocybin** and the assessment of its antifungal activity.

Isolation and Purification of Agrocybin from Agrocybe cylindracea

The isolation of **Agrocybin** from the fresh fruiting bodies of *Agrocybe cylindracea* is a multi-step process designed to yield a highly purified peptide suitable for bioassays.

a. Homogenization and Extraction:

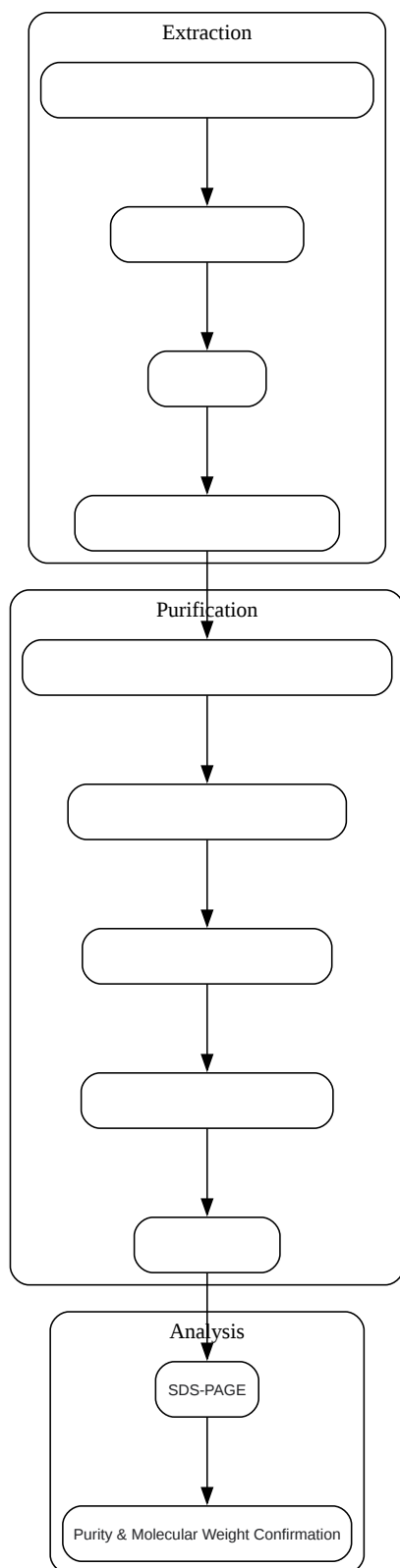
- Fresh fruiting bodies of *Agrocybe cylindracea* are homogenized in a suitable buffer, such as phosphate buffer (pH 7.0), to extract the proteins.
- The resulting homogenate is centrifuged to pellet cellular debris.
- The supernatant, containing the crude protein extract, is collected for further purification.

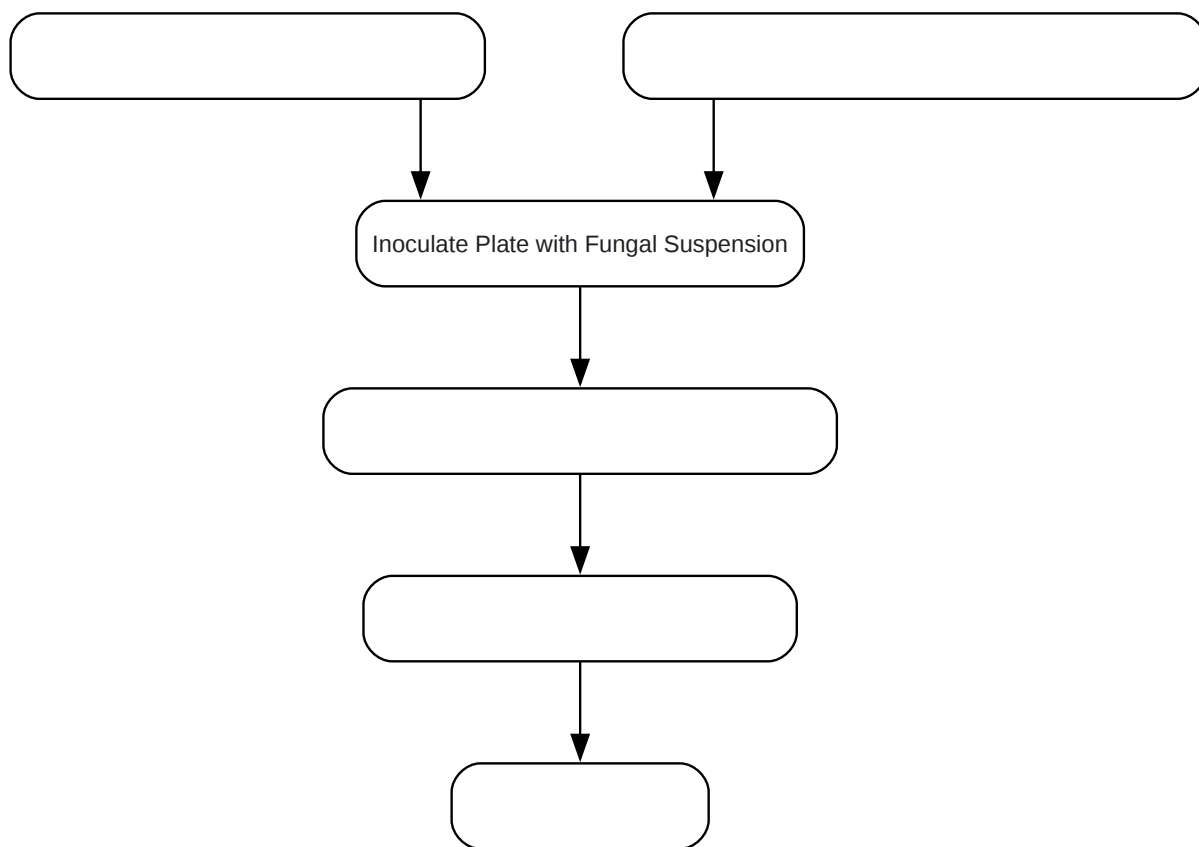
b. Chromatographic Purification:

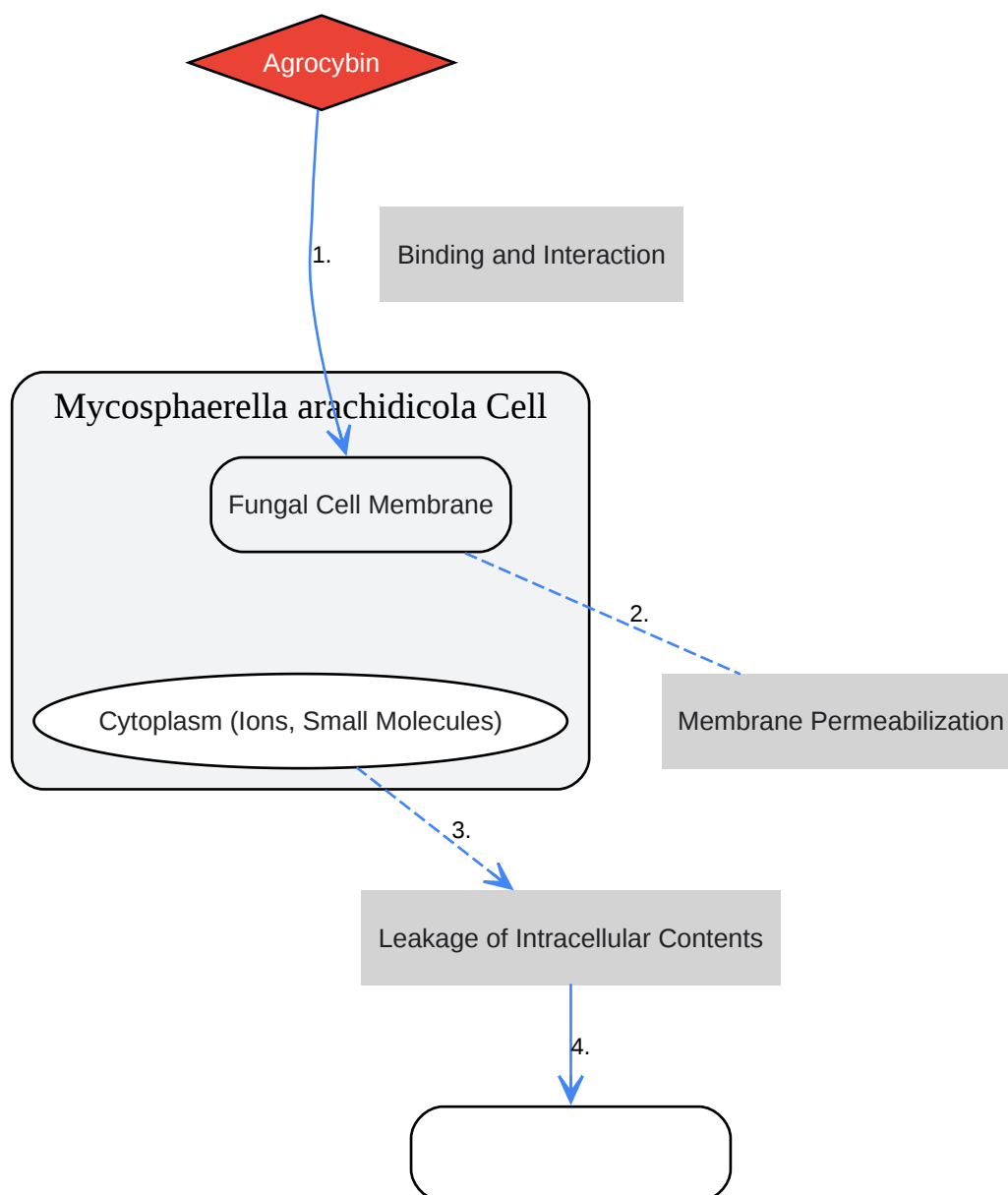
- Ion Exchange Chromatography (Anion): The crude extract is first subjected to anion exchange chromatography using a DEAE-cellulose column. **Agrocybin**, being a basic peptide, is expected to be in the unbound fraction.
- Affinity Chromatography: The unbound fraction from the previous step is then applied to an Affi-gel blue gel column for affinity purification.
- Cation Exchange Chromatography (FPLC): Further purification is achieved using Fast Protein Liquid Chromatography (FPLC) with a Mono S cation exchange column.
- Gel Filtration Chromatography (FPLC): The final purification step involves gel filtration FPLC on a Superdex 75 column to isolate **Agrocybin** based on its molecular size.

c. Purity and Molecular Weight Determination:

- The purity and molecular weight of the final isolated **Agrocybin** are assessed using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). **Agrocybin** is a 9 kDa peptide.







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